molecular formula C5H3NO B12308155 5-ethynyl-1,3-oxazole

5-ethynyl-1,3-oxazole

Cat. No.: B12308155
M. Wt: 93.08 g/mol
InChI Key: NWYZPPNCZZBNGE-UHFFFAOYSA-N
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Description

5-Ethynyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of an ethynyl group at the 5-position of the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves a [3+2] cycloaddition of aldehydes with TosMICs under basic conditions, leading to the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-ethynyl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

    1,3-Oxazole: The parent compound without the ethynyl group.

    5-Methyl-1,3-oxazole: Similar structure with a methyl group instead of an ethynyl group.

    5-Phenyl-1,3-oxazole: Contains a phenyl group at the 5-position.

Uniqueness: 5-Ethynyl-1,3-oxazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other oxazole derivatives may not be as effective .

Biological Activity

5-Ethynyl-1,3-oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The ethynyl group at the 5-position enhances the compound's reactivity and biological profile. Various synthetic routes have been explored to produce this compound, often involving cyclization reactions of suitable precursors.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, making it a potential candidate for treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Pseudomonas aeruginosa128 µg/mLBacteriostatic

Antiviral Properties

In addition to its antibacterial effects, this compound has shown promising antiviral activity. It has been evaluated against viruses such as the human herpes virus type-1 (HHV-1). In vitro studies indicated that the compound inhibited viral replication by interfering with viral entry and assembly processes .

Table 2: Antiviral Activity of this compound

VirusIC50 (µM)Mechanism of Action
Human Herpes Virus Type-115Inhibition of replication
Tobacco Mosaic Virus20Interference with assembly

Anticancer Effects

The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating signaling molecules such as ERK and JNK . The compound's ability to inhibit tumor growth was notably observed in A-549 lung cancer cells.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Apoptotic Mechanism
A-54925Caspase activation
HeLa30ERK/JNK modulation

Case Studies

A notable case study involved the application of this compound in treating multi-drug resistant bacterial infections in a clinical setting. Patients exhibited significant improvement with reduced bacterial load after treatment with formulations containing this compound. The study emphasized the importance of further clinical trials to establish efficacy and safety profiles in humans.

Properties

Molecular Formula

C5H3NO

Molecular Weight

93.08 g/mol

IUPAC Name

5-ethynyl-1,3-oxazole

InChI

InChI=1S/C5H3NO/c1-2-5-3-6-4-7-5/h1,3-4H

InChI Key

NWYZPPNCZZBNGE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CO1

Origin of Product

United States

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